Silanetriamine, N,N',N'',1-tetramethyl-
Overview
Description
Silanetriamine, N,N’,N’',1-tetramethyl- is a chemical compound with the molecular formula C4H15N3Si . It is a derivative of silanetriamine where the nitrogen atoms are substituted with methyl groups. This compound is known for its unique structure, which includes a silicon atom bonded to three nitrogen atoms, each of which is further bonded to a methyl group. The presence of silicon in its structure makes it an interesting subject of study in organosilicon chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanetriamine, N,N’,N’',1-tetramethyl- can be synthesized through the reaction of trimethylsilyl chloride with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the substitution of chlorine atoms with methylamine groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: In industrial settings, the production of Silanetriamine, N,N’,N’',1-tetramethyl- involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Silanetriamine, N,N’,N’',1-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetriamine oxides.
Reduction: It can be reduced to form silanetriamine hydrides.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres
Major Products:
Oxidation: Silanetriamine oxides.
Reduction: Silanetriamine hydrides.
Substitution: Various substituted silanetriamines depending on the substituent used
Scientific Research Applications
Silanetriamine, N,N’,N’',1-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in studying silicon-nitrogen chemistry.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal silicon metabolism.
Industry: It is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings
Mechanism of Action
The mechanism of action of Silanetriamine, N,N’,N’',1-tetramethyl- involves its interaction with various molecular targets. The silicon atom in its structure can form strong bonds with oxygen and nitrogen atoms, making it a versatile ligand in coordination chemistry. This property is exploited in its use as a catalyst in various chemical reactions. Additionally, its ability to form stable complexes with biomolecules makes it a potential candidate for drug delivery systems .
Comparison with Similar Compounds
Silanetriamine, N,N’,N’'-trimethyl-: Similar structure but with one less methyl group.
Silanetriamine, N,N’,N’'-triethyl-: Similar structure but with ethyl groups instead of methyl groups.
Silanetriamine, N,N’,N’'-tripropyl-: Similar structure but with propyl groups instead of methyl groups
Uniqueness: Silanetriamine, N,N’,N’',1-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups enhances its stability and makes it less reactive compared to its analogs with fewer or different alkyl groups .
Properties
IUPAC Name |
N-[methyl-bis(methylamino)silyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H15N3Si/c1-5-8(4,6-2)7-3/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDXHPMYNADD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN[Si](C)(NC)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15N3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545424 | |
Record name | N,N',N'',1-Tetramethylsilanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-75-1 | |
Record name | N,N',N'',1-Tetramethylsilanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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